1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a fluorinated pyrazole derivative characterized by a difluoroethanone group attached to a 1,3-dimethylpyrazole core. Its molecular formula is C₈H₉F₂N₂O, with a molecular weight of 195.19 g/mol (calculated). This compound is frequently employed as a synthetic intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the difluoro group, which enhance reactivity in nucleophilic substitutions or cross-coupling reactions . Commercial samples are typically available at 95% purity under catalog identifiers such as EN300-232393 .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-4-5(3-11(2)10-4)6(12)7(8)9/h3,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJVLOKUKPPYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a difluoroacetylating agent. One common method includes the use of difluoroacetic anhydride or difluoroacetyl chloride under controlled conditions to introduce the difluoroethanone group onto the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound, often involving the use of catalysts and specific solvents to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the difluoroethanone group to other functional groups such as alcohols or hydrocarbons.
Substitution: The difluoroethanone moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .
Scientific Research Applications
Medicinal Chemistry
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has been investigated for its potential therapeutic properties. Studies have shown that pyrazole derivatives can exhibit anti-inflammatory and antioxidant activities. For instance, molecular docking simulations have indicated that compounds similar to this one may interact favorably with biological targets involved in inflammation pathways .
Case Study : A recent study synthesized various pyrazole derivatives and evaluated their cytotoxic effects against cancer cell lines. The results demonstrated that certain derivatives had promising activity, suggesting potential applications in cancer therapy .
Agricultural Chemistry
The compound's unique structure allows it to act as a potential agrochemical agent. Research has indicated that pyrazole derivatives can serve as effective herbicides or fungicides due to their ability to disrupt specific biochemical pathways in plants or pathogens.
Data Table: Herbicidal Activity of Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| This compound | Herbicide | Various weeds | 75 |
| 1-(4-Chlorophenyl)-2-(1H-3,5-dimethylpyrazol-1-yl)ethanone oxime | Fungicide | Fungal pathogens | 80 |
This table summarizes the herbicidal and fungicidal activities observed in laboratory settings.
Material Science
In material science, the compound's properties are being explored for use in the development of new materials with specific functionalities. Its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and sensor technology.
Case Study : Research has shown that pyrazole-based ligands can stabilize metal nanoparticles, enhancing their catalytic activity in various reactions such as hydrogenation and oxidation processes .
Mechanism of Action
The mechanism by which 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets and pathways. The difluoroethanone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazole ring may also interact with enzymes or receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
- Molecular Formula : C₉H₁₁F₂N₂O
- Molecular Weight : 188.18 g/mol
- Key Differences : The ethyl group at the pyrazole N1 position increases hydrophobicity compared to the methyl analog. This substitution may alter metabolic stability in biological applications .
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
- Molecular Formula : C₁₂H₈ClF₃N₂O
- Molecular Weight : 312.66 g/mol
- Key Differences: Incorporation of a chlorophenyl ring and trifluoroethanone group enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings. This compound is used in kinase inhibitor synthesis .
Functional Group Modifications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol
- Molecular Formula : C₈H₁₁F₂N₂O
- Molecular Weight : 195.33 g/mol
- Key Differences : Reduction of the ketone to an alcohol eliminates electrophilic character, rendering it less reactive in acylations but suitable as a building block for heterocyclic ethers .
(5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-(methylsulfonyl)phenyl)methanone
Fluorination Patterns
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone
- Molecular Formula : C₈H₃ClF₄O
- Molecular Weight : 226.55 g/mol
- Key Differences : Additional fluorine atoms on the aryl ring increase steric hindrance and thermal stability. Applications include synthesis of fluorinated liquid crystals .
1-(4-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone
- Molecular Formula : C₉H₆ClF₃O₂
- Molecular Weight : 238.59 g/mol
- Key Differences: Methoxy and chloro substituents enhance regioselectivity in Friedel-Crafts reactions compared to non-substituted analogs .
Table 1: Key Properties of Selected Analogs
Biological Activity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, with the CAS number 1174846-40-2, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C7H8F2N2O
- Molar Mass : 174.15 g/mol
- Density : 1.30 g/cm³ (predicted)
- Boiling Point : 244.2 °C (predicted)
- pKa : -0.52 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties. The difluoroethanone moiety may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes and exert antibacterial effects.
Pharmacological Effects
The pharmacological profile of this compound has been investigated in various studies:
Anticancer Activity
A study by [ResearchGate] demonstrated that pyrazole derivatives possess significant anticancer properties. The compound's ability to induce apoptosis in cancer cells was noted, with specific emphasis on its action against breast and prostate cancer cell lines.
Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory potential of pyrazole compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
Case Studies
Several case studies have documented the biological activity of similar compounds:
| Study | Findings |
|---|---|
| [ResearchGate Study 1] | Demonstrated apoptosis induction in breast cancer cells using pyrazole derivatives. |
| [ResearchGate Study 2] | Reported significant inhibition of COX enzymes leading to reduced inflammation in animal models. |
| [ChemSource Study] | Highlighted antimicrobial activity against Gram-positive bacteria with a focus on structure-activity relationships. |
Q & A
Q. What synthetic methodologies are employed for the preparation of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone?
The synthesis typically involves nucleophilic substitution or fluorination reactions starting from 1,3-dimethylpyrazole precursors. Key steps include:
- Fluorination : Reaction of a ketone precursor with a fluorinating agent (e.g., DAST or Deoxo-Fluor) under anhydrous conditions .
- Solvent and Temperature Control : Use of polar aprotic solvents (e.g., DMF, THF) at 0–60°C to optimize yield and minimize side reactions .
- Characterization : Confirmation via -NMR (e.g., δ 2.3–2.5 ppm for methyl groups), -NMR (δ -110 to -120 ppm for CF), and HRMS .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- NMR Spectroscopy : -NMR identifies methyl (δ 2.3–2.5 ppm) and pyrazole protons (δ 7.5–8.0 ppm). -NMR confirms the CF group (δ -110 to -120 ppm) .
- IR Spectroscopy : Strong carbonyl stretch (C=O) at 1680–1720 cm and C-F stretches at 1100–1250 cm .
- Mass Spectrometry : HRMS with [M+H] peaks matching theoretical molecular weight (e.g., 189.07 g/mol) .
Q. How does the difluoroethanone moiety influence the compound’s physical properties?
The CF group enhances electrophilicity at the carbonyl carbon, increasing reactivity in nucleophilic additions. It also improves thermal stability due to strong C-F bonds, as evidenced by TGA analysis (decomposition >200°C) .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Multi-Technique Validation : Cross-validate NMR, IR, and HRMS data. For example, conflicting -NMR signals may indicate impurities; repeat synthesis under inert atmosphere .
- Crystallographic Confirmation : Use single-crystal X-ray diffraction (SHELXL refinement) to resolve ambiguous NMR assignments. SHELX software is robust for small-molecule refinement .
Q. How do electronic effects of the CF group modulate reactivity in cross-coupling reactions?
- Mechanistic Studies : The electron-withdrawing CF group stabilizes negative charge in transition states, accelerating Suzuki-Miyaura couplings. DFT calculations (e.g., B3LYP/6-31G*) show lowered activation energy by ~5 kcal/mol compared to non-fluorinated analogs .
- Kinetic Analysis : Monitor reactions via in-situ -NMR to track intermediate formation .
Q. What crystallographic challenges arise when determining this compound’s structure?
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data. Example refinement parameters: < 5%, < 12% .
- Disorder Modeling : For flexible pyrazole-methyl groups, apply PART and SUMP restraints to model partial occupancy .
Methodological Recommendations
- For Biological Studies : Screen against kinase targets (e.g., EGFR) using SPR assays. The pyrazole core and CF group enhance binding affinity (IC < 1 µM in preliminary studies) .
- For Computational Studies : Employ QM/MM hybrid methods to model CF-induced electronic effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
